molecular formula C10H19NO2 B8335994 2-Methyl-4-(pyrrolidin-1-yl)-butyric acid methyl ester

2-Methyl-4-(pyrrolidin-1-yl)-butyric acid methyl ester

Cat. No. B8335994
M. Wt: 185.26 g/mol
InChI Key: NUWCATFGAWTTSQ-UHFFFAOYSA-N
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Patent
US08163729B2

Procedure details

Pyrrolidine (5.4 mL, 66 mmol) was dissolved in toluene (40 mL). 4-Bromo-2-methyl-butyric acid methyl ester (4.3 g, 22.0 mmol) was added and the reaction stirred at reflux for 2.5 hours. Removal of the solvent and of the excess amine at reduced pressure gave 2-methyl-4-(pyrrolidin-1-yl)-butyric acid methyl ester as a thick oil. The crude product was diluted with MeOH (3 mL) and 1.0M NaOH aq solution (22 mL) was added and the reaction stirred at reflux for 18 hours.
Quantity
5.4 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:5][CH2:4][CH2:3][CH2:2]1.[CH3:6][O:7][C:8](=[O:14])[CH:9]([CH3:13])[CH2:10][CH2:11]Br>C1(C)C=CC=CC=1>[CH3:6][O:7][C:8](=[O:14])[CH:9]([CH3:13])[CH2:10][CH2:11][N:1]1[CH2:5][CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
5.4 mL
Type
reactant
Smiles
N1CCCC1
Name
Quantity
40 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
4.3 g
Type
reactant
Smiles
COC(C(CCBr)C)=O

Conditions

Stirring
Type
CUSTOM
Details
the reaction stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2.5 hours
Duration
2.5 h
CUSTOM
Type
CUSTOM
Details
Removal of the solvent

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
COC(C(CCN1CCCC1)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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